molecular formula C10H18N2O3 B060555 Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate CAS No. 175205-86-4

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B060555
CAS No.: 175205-86-4
M. Wt: 214.26 g/mol
InChI Key: WEMYXEXUJVSRTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate is a sophisticated piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a versatile scaffold for the development of novel pharmacologically active molecules. Its structure, featuring a 1,4-dimethyl-3-oxopiperazine core with an acetamide ethyl ester side chain, is strategically designed to interact with biological systems, making it a valuable precursor for constructing libraries of compounds targeting central nervous system (CNS) disorders, oncological pathways, and infectious diseases. Researchers utilize this chemical entity to explore structure-activity relationships (SAR), particularly in modulating the activity of enzymes and receptors where the piperazine moiety is a key pharmacophore. The presence of both carbonyl and ester functional groups provides handles for further synthetic modification, enabling the generation of amides, acids, and other derivatives for enhanced bioavailability and target affinity. This reagent is essential for scientists engaged in the synthesis and optimization of lead compounds, offering a pathway to novel therapeutic agents with potential improved efficacy and selectivity.

Properties

IUPAC Name

ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-4-15-9(13)7-8-10(14)12(3)6-5-11(8)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYXEXUJVSRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)N(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383945
Record name ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-86-4
Record name Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 1,4-dimethylpiperazine-2-one under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate features an ethyl acetate moiety linked to a piperazine derivative. The synthesis typically involves reactions between piperazine derivatives and ethyl acetate or its derivatives. Common methods include:

  • Refluxing 1,4-dimethylpiperazine with ethyl chloroacetate.
  • Hydrolysis of the resulting compound to yield the target product.

These methods can be optimized for higher yields using continuous flow reactors and advanced purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It has been studied for several potential therapeutic properties:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce edema in carrageenan-induced paw edema tests, demonstrating comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Analgesic Effects

The compound's ability to modulate pain pathways through receptor binding suggests potential use as an analgesic agent. Its interactions with neurotransmitter receptors may influence pain perception and provide relief in inflammatory conditions .

Medicinal Chemistry Applications

This compound serves as a valuable building block in drug development and medicinal chemistry:

Drug Development

Due to its structural characteristics, it is being explored as a precursor for synthesizing new pharmacological agents targeting various diseases. Its derivatives may possess enhanced bioactivity or reduced side effects compared to existing medications.

Biological Assays

In vitro and in vivo assays are crucial for evaluating the compound's pharmacological properties. Studies have demonstrated its potential in modulating enzyme activities related to inflammation and pain pathways .

Case Studies

Several case studies highlight the compound's applications:

Study Objective Findings
Carrageenan-Induced Edema TestAssess anti-inflammatory effectsShowed significant reduction in paw swelling comparable to diclofenac
Receptor Binding StudiesEvaluate analgesic potentialDemonstrated binding affinity for pain-related receptors
Synthesis of DerivativesExplore new drug candidatesIdentified several active compounds with improved efficacy profiles

Mechanism of Action

The mechanism of action of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and ADMET Properties

  • LogP Values : Piperidine derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate, LogP = 1.24 ) are more lipophilic than oxopiperazine derivatives, suggesting divergent tissue distribution profiles.

Biological Activity

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its structural features that allow interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

  • Molecular Formula : C₈H₁₄N₂O₃
  • CAS Number : 33422-35-4

The compound features a piperazine ring, which is known for its ability to interact with various biological receptors and enzymes, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. The piperazine moiety enhances binding affinity, allowing the compound to influence several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It may bind to receptors involved in neurotransmission or cellular signaling, affecting physiological responses.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit promising antiviral activity. For instance, derivatives have shown effectiveness against human cytomegalovirus (HCMV), suggesting potential applications in antiviral drug development.

Anti-inflammatory Effects

In studies assessing the anti-inflammatory properties of related compounds, significant reductions in inflammation were observed. For example, a related piperazine derivative demonstrated substantial edema inhibition in animal models, comparable to established anti-inflammatory drugs like diclofenac .

Enzyme Interaction Studies

In vitro studies have highlighted the compound's role in enzyme inhibition. For instance, it has been investigated for its effects on protein-ligand interactions and enzyme kinetics, providing insights into its potential therapeutic roles in diseases characterized by dysregulated enzyme activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEffective against HCMV
Anti-inflammatoryEdema inhibition comparable to diclofenac
Enzyme InhibitionModulation of enzyme kinetics

Synthesis and Production

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 1,4-dimethylpiperazine-2-one under basic conditions. This process is often conducted in organic solvents such as acetonitrile or dichloromethane.

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